4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one
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Overview
Description
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, 4-fluorobenzylamine, and 4-methoxyphenol.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like triphosgene or phosgene in the presence of a base such as triethylamine.
Coupling Reactions: The final product is obtained by coupling the azetidinone intermediate with the appropriate phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and coupling reactions under controlled conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one
- 4-(3,4-Dimethoxyphenyl)-1-[(4-bromophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one
Uniqueness
4-(3,4-Dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C25H24FNO5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenoxy)azetidin-2-one |
InChI |
InChI=1S/C25H24FNO5/c1-29-19-9-11-20(12-10-19)32-24-23(17-6-13-21(30-2)22(14-17)31-3)27(25(24)28)15-16-4-7-18(26)8-5-16/h4-14,23-24H,15H2,1-3H3 |
InChI Key |
RHXYUJQZKIAQJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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